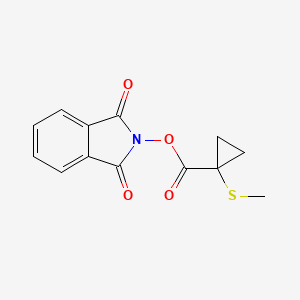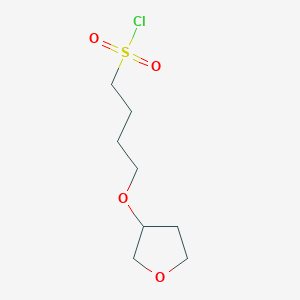
4-(Oxolan-3-yloxy)butane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Oxolan-3-yloxy)butane-1-sulfonyl chloride is an organic compound characterized by the presence of a sulfonyl chloride group attached to a butane chain, which is further connected to an oxolane ring via an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxolan-3-yloxy)butane-1-sulfonyl chloride typically involves the reaction of 4-(Oxolan-3-yloxy)butanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
4-(Oxolan-3-yloxy)butanol+Chlorosulfonic acid→4-(Oxolan-3-yloxy)butane-1-sulfonyl chloride+HCl+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
4-(Oxolan-3-yloxy)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form the corresponding sulfonyl hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: This reaction is usually performed in aqueous media under mild acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: The major products are sulfonamides, sulfonate esters, or sulfonate thioesters, depending on the nucleophile used.
Hydrolysis: The major product is 4-(Oxolan-3-yloxy)butane-1-sulfonic acid.
Reduction: The major product is 4-(Oxolan-3-yloxy)butane-1-sulfonyl hydride.
Aplicaciones Científicas De Investigación
4-(Oxolan-3-yloxy)butane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: It is employed in the development of drug delivery systems and as a precursor for active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals, including surfactants and polymers.
Mecanismo De Acción
The mechanism of action of 4-(Oxolan-3-yloxy)butane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of the chloride ion. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparación Con Compuestos Similares
4-(Oxolan-3-yloxy)butane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
- Methanesulfonyl chloride (MsCl)
- Para-toluenesulfonyl chloride (TsCl)
- Benzenesulfonyl chloride (BsCl)
Uniqueness
The uniqueness of this compound lies in its structure, which combines the reactivity of the sulfonyl chloride group with the stability and versatility of the oxolane ring. This makes it a valuable intermediate in the synthesis of complex organic molecules.
List of Similar Compounds
- Methanesulfonyl chloride (MsCl)
- Para-toluenesulfonyl chloride (TsCl)
- Benzenesulfonyl chloride (BsCl)
Propiedades
Fórmula molecular |
C8H15ClO4S |
|---|---|
Peso molecular |
242.72 g/mol |
Nombre IUPAC |
4-(oxolan-3-yloxy)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H15ClO4S/c9-14(10,11)6-2-1-4-13-8-3-5-12-7-8/h8H,1-7H2 |
Clave InChI |
KNPNBTGBPZSCSA-UHFFFAOYSA-N |
SMILES canónico |
C1COCC1OCCCCS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-amino-3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propanoicacidhydrochloride](/img/structure/B13573245.png)
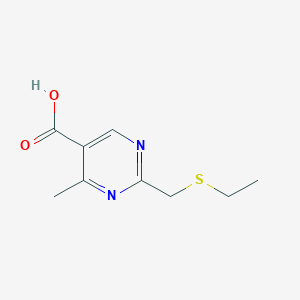
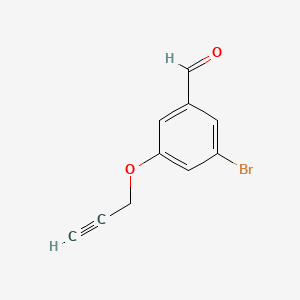
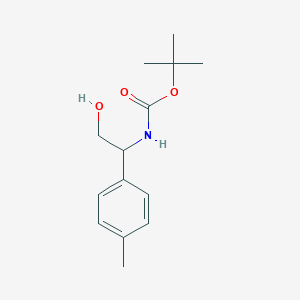

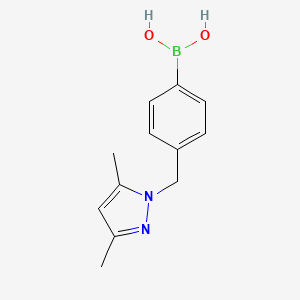
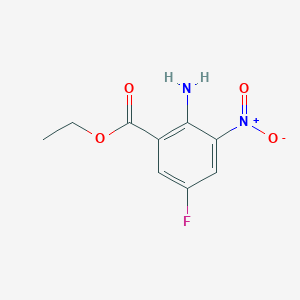
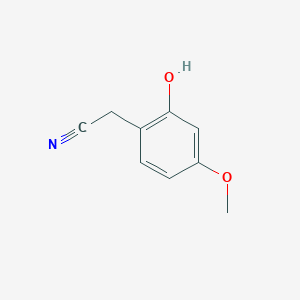
![8-tert-Butyl 1-methyl 3,8-diazabicyclo[3.2.1]octane-1,8-dicarboxylate](/img/structure/B13573290.png)

![3,9-Diazabicyclo[3.3.1]nonan-7-one](/img/structure/B13573305.png)
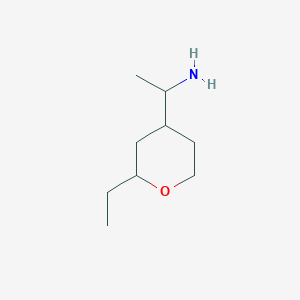
![Tert-butyl1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13573319.png)
